molecular formula C10H11ClF3N3 B049648 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride CAS No. 77992-29-1

3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride

Cat. No. B049648
CAS RN: 77992-29-1
M. Wt: 265.66 g/mol
InChI Key: ZHIVNGPRIADXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. The compound is also known for its anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is primarily through its inhibition of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride. 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and anti-tumor properties, 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis. The compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride in lab experiments is its potency and selectivity. The compound is a highly specific inhibitor of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride, which makes it a valuable tool for studying the role of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride in various biological processes. However, the compound also has some limitations. It is not soluble in water, which can make it difficult to use in some experimental settings. Additionally, the compound has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride. One area of interest is the development of new drugs based on the compound's structure. Researchers are also investigating the potential use of the compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research on the compound's effects on other biological pathways, including its potential role in regulating the immune system and modulating oxidative stress.

Synthesis Methods

The synthesis of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-aminopyrazole in the presence of hydrochloric acid to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

77992-29-1

Product Name

3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride

Molecular Formula

C10H11ClF3N3

Molecular Weight

265.66 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine;hydrochloride

InChI

InChI=1S/C10H10F3N3.ClH/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16;/h1-3,6H,4-5H2,(H2,14,15);1H

InChI Key

ZHIVNGPRIADXRQ-UHFFFAOYSA-N

SMILES

C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F.Cl

Canonical SMILES

C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F.Cl

Other CAS RN

77992-29-1

synonyms

4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine Monochloride

Origin of Product

United States

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